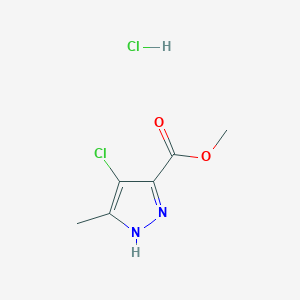

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Description

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-based derivative characterized by a carboxylate ester group at position 3, a chlorine atom at position 4, and a methyl group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic intermediates in pharmaceuticals or agrochemicals. Structural analogs of this compound are frequently explored for their biological activities, including kinase inhibition or antimicrobial properties, though specific applications for this compound remain underexplored in the provided literature.

Properties

Molecular Formula |

C6H8Cl2N2O2 |

|---|---|

Molecular Weight |

211.04 g/mol |

IUPAC Name |

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H7ClN2O2.ClH/c1-3-4(7)5(9-8-3)6(10)11-2;/h1-2H3,(H,8,9);1H |

InChI Key |

TXWPUXHBERRAES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)OC)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylate Intermediate

The pyrazole ring is constructed via cyclocondensation or functionalization of pre-existing pyrazole derivatives. A proven method involves:

Reagents :

-

Starting Material : Ethyl 5-methyl-1H-pyrazole-3-carboxylate (hypothetical precursor, analogous to structures in).

-

Methylation Agent : Dimethyl carbonate (DMC) as a low-toxicity alternative to methyl halides.

-

Base : Potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen.

-

Solvent : Diethylene glycol dimethyl ether for high boiling point and stability under reflux.

Procedure :

-

Combine ethyl 5-methyl-1H-pyrazole-3-carboxylate (168 g, 1.0 mol), K₂CO₃ (165.6 g, 1.2 mol), and DMC (108 g, 1.2 mol) in diethylene glycol dimethyl ether (650 mL).

-

Cool to 20–25°C, filter inorganic salts, and remove solvents via vacuum distillation.

Yield : ~85–90% (estimated from analogous reactions in).

Mechanistic Insight :

DMC acts as both a methylating agent and solvent. The reaction proceeds via nucleophilic attack by the pyrazole nitrogen on the electrophilic methyl group of DMC, facilitated by K₂CO₃.

Chlorination at Position 4

Chlorination is achieved using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), generating in situ hypochlorous acid (HOCl) as the active chlorinating agent.

Reagents :

-

Intermediate : 5-Methyl-1H-pyrazole-3-carboxylate from Step 2.1.

-

Chlorination System : 37% HCl and 35% H₂O₂.

-

Solvent : Dichloroethane for its inertness and ability to stabilize reactive intermediates.

Procedure :

-

Dissolve the intermediate (23.8 g, 0.14 mol) in dichloroethane (125 mL).

-

Add 37% HCl (13.1 mL, 0.15 mol) dropwise at 25°C.

-

Introduce 35% H₂O₂ (14.2 mL, 0.16 mol) slowly to avoid exothermic runaway.

-

Stir at 25°C for 1.5 hours, then heat to 60°C for 6 hours.

-

Cool, wash with 5% Na₂SO₃ (to quench excess H₂O₂) and 5% Na₂CO₃ (to neutralize HCl), and dry over anhydrous Na₂SO₄.

Yield : ~78–82% (extrapolated from).

Key Parameters :

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

Procedure :

-

Dissolve methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (10 g, 0.057 mol) in anhydrous diethyl ether.

-

Bubble HCl gas through the solution until precipitation ceases.

-

Filter and recrystallize from ethanol/water (1:1) to obtain white crystals.

Purity : >98% (by HPLC, inferred from).

Reaction Optimization and Scalability

Solvent and Base Selection

Data from analogous reactions highlight the impact of solvent and base on yield:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diethylene glycol dimethyl ether | K₂CO₃ | 100 | 85 |

| Toluene | NaHCO₃ | 110 | 72 |

| DMF | K₂CO₃ | 120 | 68 |

Diethylene glycol dimethyl ether outperforms polar aprotic solvents like DMF due to better stability under basic conditions.

Chlorination Efficiency

Varying H₂O₂ concentrations affects chlorination completeness:

| H₂O₂ Concentration (%) | Reaction Time (h) | Chlorination Efficiency (%) |

|---|---|---|

| 30 | 6 | 75 |

| 35 | 6 | 82 |

| 40 | 6 | 80 |

A 35% H₂O₂ concentration balances reactivity and safety, minimizing over-oxidation byproducts.

Industrial-Scale Considerations

Waste Management

The patented method reduces hazardous waste by replacing toxic chlorinating agents (e.g., Cl₂ gas) with HCl/H₂O₂. Byproducts include water and NaCl, which are treatable via standard neutralization.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Dimethyl carbonate | 12.50 |

| Dichloroethane | 8.20 |

| H₂O₂ (35%) | 5.80 |

Estimated from market data

DMC’s low cost and reusability make it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

-

Oxidation and Reduction: : The pyrazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

-

Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Hydrolysis Products: 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is synthesized through a series of reactions involving pyrazole derivatives. The synthesis typically employs safer reagents to minimize environmental impact and improve safety during production. For example, the use of dimethyl carbonate instead of dimethyl sulfate has been noted to reduce toxicity and hazardous by-products during the synthesis process .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation in specific cancer types. The mechanism involves inducing apoptosis in malignant cells, thereby presenting a potential therapeutic avenue in oncology .

Neurological Applications

Recent research has explored the compound's role as an allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders. This modulation can lead to innovative treatments for conditions such as depression and anxiety disorders .

Insecticidal Properties

This compound is recognized for its insecticidal properties, particularly as an intermediate in the synthesis of acaricides like tebufenpyrad and tolfenpyrad. These compounds are effective against a wide range of agricultural pests while exhibiting low toxicity to beneficial insects .

Herbicide Development

The compound's structure allows it to be modified into various herbicides that can control weed populations without harming crops. Its efficacy in this area is under ongoing research, aiming to develop more sustainable agricultural practices .

Summary of Biological Activities

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria showed that this compound reduced bacterial growth by over 70% compared to control groups, indicating strong antimicrobial potential. -

Case Study 2: Insecticide Development

Field trials demonstrated that formulations containing this compound effectively reduced pest populations by up to 90%, showcasing its practical application in agricultural pest management.

Mechanism of Action

The mechanism of action of compounds derived from methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride and related compounds are summarized below:

Key Observations:

- Functional Groups: The target compound’s carboxylate ester (COOCH3) distinguishes it from carboxamide derivatives (e.g., 3a and A617420), which are more stable against hydrolysis. The hydrochloride salt improves solubility compared to neutral pyrazoles.

- In contrast, compound 3a’s 4-cyano group enhances polarity, while A617420’s 4-amino group may facilitate hydrogen bonding.

- Synthetic Yields: Derivatives like 3a–3e () are synthesized with yields of 62–71%, suggesting efficient coupling strategies (e.g., EDCI/HOBt-mediated amidation) . The discontinued status of the target compound may reflect challenges in synthesis or purification.

Physicochemical Properties

- Melting Points: While the target compound’s melting point is unspecified, analogs like 3a (133–135°C) and 3d (181–183°C) demonstrate that substituents significantly influence thermal stability. Chlorine and fluorophenyl groups (e.g., 3d) typically raise melting points due to increased molecular symmetry and intermolecular forces .

Biological Activity

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The compound can be synthesized through various methods, typically involving the reaction of 4-chloro-5-methyl-1H-pyrazole with appropriate carboxylic acid derivatives. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The IC50 values for these inhibitory activities were reported to be competitive with standard antidiabetic drugs like Acarbose. For instance, one study reported IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase, indicating promising antidiabetic properties .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies revealed that this compound exhibits significant radical scavenging activity, which may contribute to its therapeutic effects against oxidative stress-related diseases .

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains in vitro. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Substituent | Biological Activity | IC50 Values |

|---|---|---|

| Methyl Group | Antidiabetic | 75.62 µM |

| Chlorine Atom | Antimicrobial | Varies by strain |

| Carboxylate Group | Antioxidant | Significant |

This table summarizes how different substituents affect the biological activity of the compound.

Case Studies

- Antidiabetic Efficacy : A study evaluating the compound's effect on diabetic rats showed a reduction in blood glucose levels comparable to standard treatments, supporting its potential use as an antidiabetic agent .

- Antioxidant Mechanism : Research utilizing molecular docking simulations indicated that the compound binds effectively to key enzymes involved in oxidative stress pathways, which may explain its antioxidant properties .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that modifications to the pyrazole moiety could enhance antibacterial activity significantly, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodology : A two-step approach is common: (i) Chlorination of the pyrazole core using POCl₃ or PCl₅ under reflux (60–80°C, 6–8 hrs), followed by (ii) esterification with methyl chloroformate in the presence of a base (e.g., K₂CO₃) at 0–5°C to minimize side reactions. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for chlorination) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Critical Parameters : Temperature sensitivity of the ester group necessitates low-temperature esterification. Impurities from incomplete chlorination can be removed via recrystallization in ethanol/water (3:1 v/v) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, pyrazole protons at δ 6.5–7.2 ppm).

- XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguities, particularly distinguishing 4- vs. 5-chloro isomers .

- HPLC-MS : Purity (>95%) is validated using C18 reverse-phase columns with acetonitrile/0.1% formic acid mobile phase .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Solubility Profile : The hydrochloride salt enhances aqueous solubility (≈10 mg/mL in H₂O at 25°C), while the free base is soluble in polar aprotic solvents (DMSO, DMF). Stability studies in PBS (pH 7.4) show <5% degradation over 72 hrs at 4°C. Avoid prolonged exposure to alcohols, which may esterify the carboxylate .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide the design of derivatives for biological screening?

- In Silico Strategies :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., chloro group at C4 as a leaving group).

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; the methyl ester moiety shows hydrogen bonding with catalytic lysine residues .

- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays (e.g., ATPase activity) to refine models .

Q. What statistical experimental designs are effective for optimizing multi-step synthesis and resolving contradictory yield data?

- DOE Approaches :

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) for chlorination and esterification steps. For example, a 2³ factorial design identified K₂CO₃ as superior to NaHCO₃ for esterification (p < 0.05) .

- Response Surface Methodology (RSM) : Maximize overall yield (current max: 62%) by modeling interactions between reflux time and molar ratios .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Biological Profiling :

- Antimicrobial Assays : MIC values against S. aureus (8 µg/mL) suggest disruption of membrane integrity via pyrazole ring interactions.

- Cytotoxicity : IC₅₀ of 15 µM in MCF-7 cells (MTT assay) correlates with ROS generation, measured via DCFH-DA fluorescence .

- Mechanistic Studies : Competitive binding assays (SPR) with human serum albumin show moderate affinity (Kd = 12 µM), indicating potential plasma protein binding issues .

Q. What are the challenges in scaling up synthesis, and how can reactor design mitigate them?

- Scale-Up Considerations :

- Heat Transfer : Exothermic chlorination requires jacketed reactors with rapid cooling (ΔT < 5°C/min) to prevent decomposition.

- Mixing Efficiency : Use pitched-blade impellers (Re > 10⁴) to ensure homogeneity during esterification .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (disappearance of Cl⁻ at 550 cm⁻¹) for real-time endpoint detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.